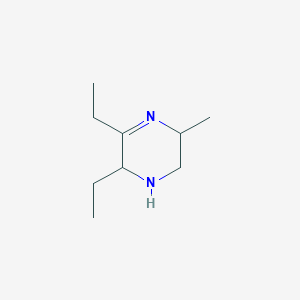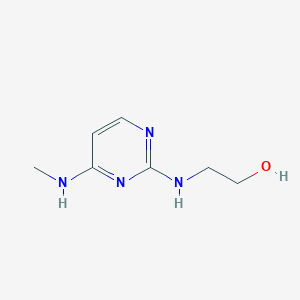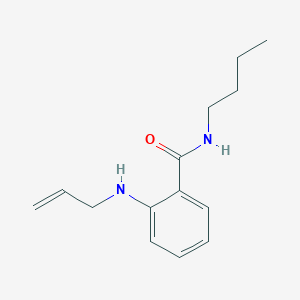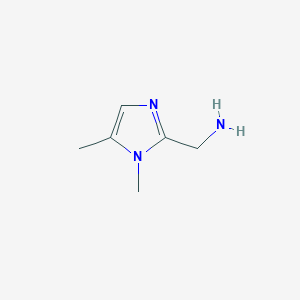![molecular formula C5H6N6 B13096749 Imidazo[5,1-f][1,2,4]triazine-2,7-diamine CAS No. 51292-20-7](/img/structure/B13096749.png)
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine is a heterocyclic compound that features a fused ring system composed of imidazole and triazine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[5,1-f][1,2,4]triazine-2,7-diamine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenone and heterocycle ketones . The reaction conditions can be adjusted to obtain different derivatives by changing the reaction environment, such as the presence of additional 1,2-dicarbonyl motifs .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[5,1-f][1,2,4]triazine-2,7-dione, while substitution reactions can produce various substituted derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[5,1-f][1,2,4]triazine-2,7-diamine involves its interaction with specific molecular targets. For instance, as a dual IGF-1R/IR inhibitor, it binds to these receptors and blocks their signaling pathways, which are crucial for cell growth and survival . This inhibition can lead to reduced tumor growth and proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Similar in structure but differs in the position of the nitrogen atoms in the triazine ring.
Imidazo[2,1-b][1,3]thiazine: Contains a sulfur atom in place of one of the nitrogen atoms, leading to different chemical properties and applications.
Uniqueness
Imidazo[5,1-f][1,2,4]triazine-2,7-diamine is unique due to its specific ring fusion and the presence of two amino groups at positions 2 and 7. This structural arrangement allows for diverse chemical modifications and a broad range of biological activities, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
51292-20-7 |
|---|---|
Molekularformel |
C5H6N6 |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
imidazo[5,1-f][1,2,4]triazine-2,7-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-8-1-3-2-9-5(7)11(3)10-4/h1-2H,(H2,6,10)(H2,7,9) |
InChI-Schlüssel |
QDZGZPRWPPKMSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=NN2C(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)












![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
